molecular formula C10H13N3 B3345339 (1,2-Dimethyl-1H-benzo[D]imidazol-6-YL)methanamine CAS No. 1038387-95-9

(1,2-Dimethyl-1H-benzo[D]imidazol-6-YL)methanamine

Cat. No.: B3345339
CAS No.: 1038387-95-9
M. Wt: 175.23 g/mol
InChI Key: GIKKBNKHCLOZPS-UHFFFAOYSA-N
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Description

(1,2-Dimethyl-1H-benzo[D]imidazol-6-YL)methanamine is a chemical compound belonging to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields due to their diverse chemical properties and biological activities. This particular compound features a benzimidazole core with methyl groups at the 1 and 2 positions and a methanamine group at the 6 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-Dimethyl-1H-benzo[D]imidazol-6-YL)methanamine typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of o-phenylenediamine with an aldehyde or ketone, followed by cyclization to form the benzimidazole ring

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs large-scale cyclization reactions using suitable catalysts and solvents. The process may involve the use of high temperatures and pressures to ensure efficient conversion and high yields. The specific conditions and reagents used can vary depending on the desired substitution pattern and functional groups.

Chemical Reactions Analysis

Types of Reactions

(1,2-Dimethyl-1H-benzo[D]imidazol-6-YL)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives. Substitution reactions can introduce different functional groups, leading to a wide range of substituted benzimidazole derivatives.

Scientific Research Applications

(1,2-Dimethyl-1H-benzo[D]imidazol-6-YL)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of functional materials, such as dyes and catalysts.

Mechanism of Action

The mechanism of action of (1,2-Dimethyl-1H-benzo[D]imidazol-6-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethyl-1H-benzimidazole: Similar structure but lacks the methanamine group.

    1-Methyl-1H-benzimidazole: Contains only one methyl group and lacks the methanamine group.

    Benzimidazole: The parent compound without any methyl or methanamine substitutions.

Uniqueness

(1,2-Dimethyl-1H-benzo[D]imidazol-6-YL)methanamine is unique due to the presence of both methyl groups and the methanamine group, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s reactivity, stability, and potential biological activities compared to its simpler analogs.

Properties

IUPAC Name

(2,3-dimethylbenzimidazol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-7-12-9-4-3-8(6-11)5-10(9)13(7)2/h3-5H,6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKKBNKHCLOZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601261914
Record name 1,2-Dimethyl-1H-benzimidazole-6-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601261914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1038387-95-9
Record name 1,2-Dimethyl-1H-benzimidazole-6-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1038387-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dimethyl-1H-benzimidazole-6-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601261914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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